molecular formula C13H6F2O B1616796 2,7-Difluoro-9h-fluoren-9-one CAS No. 24313-53-9

2,7-Difluoro-9h-fluoren-9-one

Cat. No.: B1616796
CAS No.: 24313-53-9
M. Wt: 216.18 g/mol
InChI Key: VEOGWHFDYPRACH-UHFFFAOYSA-N
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Description

2,7-Difluoro-9H-fluoren-9-one is a fluorinated derivative of fluorenone, characterized by the presence of two fluorine atoms at the 2 and 7 positions on the fluorenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Difluoro-9H-fluoren-9-one typically involves the fluorination of fluorenone derivatives. One practical method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,7-Difluoro-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone carboxylic acids, while reduction can produce fluoren-9-ol derivatives.

Scientific Research Applications

2,7-Difluoro-9H-fluoren-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Difluoro-9H-fluoren-9-one and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby exhibiting antimicrobial and anticancer activities . The fluorine atoms enhance the compound’s ability to interact with hydrophilic and hydrophobic regions of the enzyme’s active site.

Comparison with Similar Compounds

  • 2,7-Dichloro-9H-fluoren-9-one
  • 2,7-Dibromo-9H-fluoren-9-one
  • 2,7-Dihydroxy-9H-fluoren-9-one

Comparison: 2,7-Difluoro-9H-fluoren-9-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine, bromine, or hydroxyl groups. Fluorine atoms increase the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

2,7-difluorofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOGWHFDYPRACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294779
Record name 2,7-difluorofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24313-53-9
Record name 2,7-Difluoro-9H-fluoren-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24313-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 98102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-difluorofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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